Dodecyl butyrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

elongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Thus, is considered to be a fatty ester lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. has a fruity taste.

科学的研究の応用

Pharmaceutical Applications

Dodecyl butyrate has garnered attention in pharmaceutical research due to its potential therapeutic effects. It acts as a prodrug that can enhance the bioavailability of certain drugs and improve their absorption in the gastrointestinal tract.

Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects similar to those of sodium butyrate, which has been shown to modulate immune responses and reduce inflammation in various models. For instance, studies have demonstrated that butyric acid derivatives can influence cytokine production, leading to decreased levels of pro-inflammatory markers such as IL-6 and TNF-α .

Case Study:

A study on the effects of butyrate on intestinal inflammation showed that this compound could reduce inflammatory cytokines in Caco-2 cells, enhancing epithelial barrier integrity in the presence of inflammatory stimuli .

Food Technology

This compound is utilized in food technology primarily as a flavoring agent and preservative.

Flavoring Agent

The compound is recognized for its pleasant aroma and flavor profile, making it suitable for use in various food products. It can enhance the sensory attributes of foods while also contributing to their stability.

Preservative Properties

As a derivative of butyric acid, this compound possesses antimicrobial properties that can inhibit the growth of spoilage microorganisms in food products. This application is particularly valuable in extending the shelf life of perishable items .

Cosmetic Applications

In cosmetics, this compound serves as an emollient and skin-conditioning agent.

Skin Conditioning

This compound is included in formulations for creams and lotions due to its ability to improve skin hydration and texture. Its emollient properties help create a protective barrier on the skin, preventing moisture loss.

Data Table: Cosmetic Formulations Containing this compound

| Product Type | Functionality | Concentration (%) |

|---|---|---|

| Moisturizing Cream | Skin hydration | 1-5 |

| Sunscreen | UV protection | 0.5-3 |

| Hair Conditioner | Improved manageability | 1-4 |

Industrial Applications

This compound finds use in industrial applications, particularly as a surfactant and emulsifier.

Surfactant Properties

In formulations for detergents and cleaning products, this compound acts as a surfactant that lowers surface tension, enhancing cleaning efficacy.

Case Study:

Research on surfactants has shown that incorporating this compound into cleaning formulations can significantly improve soil removal efficiency compared to conventional surfactants alone .

化学反応の分析

Reaction Mechanism and Catalytic Role of DBSA

DBSA facilitates esterification through:

-

Microemulsion Formation : Creates a hydrophobic environment that stabilizes reactants and products .

-

Proton Donation : Activates the carbonyl group of butyric acid, accelerating nucleophilic attack by dodecanol .

The process avoids side reactions (e.g., dehydration) due to mild conditions. Post-reaction, DBSA is recoverable via vacuum distillation and reusable for ≥5 cycles without significant activity loss .

Comparative Analysis of Esterification Conditions

Data from seven synthetic examples in the DBSA microemulsion system :

| Substrate (Acid + Alcohol) | Molar Ratio | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetic acid + n-hexanol | 2:1 | 40 | 3 | 99 |

| Acetic acid + n-butanol | 2:1 | 35 | 3 | 99 |

| n-Butyric acid + n-hexanol | 2:1 | 42 | 8 | 95 |

| Isobutyric acid + isoamyl alcohol | 2:1 | 46 | 12 | 92 |

| n-Butyric acid + benzyl alcohol | 3:1 | 50 | 36 | 74 |

Higher yields correlate with shorter-chain alcohols (e.g., n-hexanol vs. benzyl alcohol), likely due to steric effects.

Physicochemical Stability

Dodecyl butyrate exhibits:

-

Thermal Stability : Boiling point of 305–306°C at 760 mmHg .

-

Hydrolytic Resistance : Stable in anhydrous conditions but hydrolyzes slowly in acidic/basic aqueous media to reform butyric acid and dodecanol .

No documented radical-mediated degradation (e.g., peroxidation) under standard storage conditions .

特性

CAS番号 |

3724-61-6 |

|---|---|

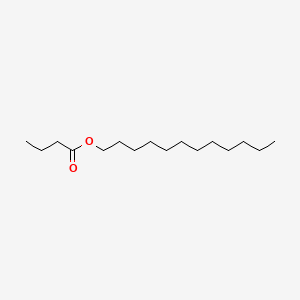

分子式 |

C16H32O2 |

分子量 |

256.42 g/mol |

IUPAC名 |

dodecyl butanoate |

InChI |

InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-15-18-16(17)14-4-2/h3-15H2,1-2H3 |

InChIキー |

JEPXJYKYHMEESP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOC(=O)CCC |

正規SMILES |

CCCCCCCCCCCCOC(=O)CCC |

密度 |

0.857-0.862 (20°) |

Key on ui other cas no. |

3724-61-6 |

物理的記述 |

Liquid; Slightly fruity light aroma |

溶解性 |

Insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。